molecular formula C12H15N5O B13131686 N~2~-Benzyl-6-ethoxy-1,3,5-triazine-2,4-diamine CAS No. 62096-90-6

N~2~-Benzyl-6-ethoxy-1,3,5-triazine-2,4-diamine

Cat. No.: B13131686
CAS No.: 62096-90-6
M. Wt: 245.28 g/mol
InChI Key: NBPULPYJTQMWEZ-UHFFFAOYSA-N
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Description

N2-BENZYL-6-ETHOXY-1,3,5-TRIAZINE-2,4-DIAMINE is a compound belonging to the class of 1,3,5-triazines, which are heterocyclic compounds containing three nitrogen atoms in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-BENZYL-6-ETHOXY-1,3,5-TRIAZINE-2,4-DIAMINE typically involves the reaction of cyanoguanidine with aromatic aldehydes and arylamines. This three-component condensation reaction is often carried out in the presence of hydrochloric acid, followed by treatment with a base to promote rearrangement and dehydrogenative aromatization . Microwave-assisted methods have also been employed to enhance reaction efficiency .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can improve yield and scalability.

Chemical Reactions Analysis

Types of Reactions

N2-BENZYL-6-ETHOXY-1,3,5-TRIAZINE-2,4-DIAMINE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines, thiols, and alcohols.

    Electrophiles: Such as halogens and alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield substituted triazine derivatives with potential biological activity .

Mechanism of Action

The mechanism of action of N2-BENZYL-6-ETHOXY-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound induces apoptosis in cancer cells by targeting key proteins involved in cell survival and proliferation . The exact molecular pathways may include inhibition of enzymes and disruption of cellular signaling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N2-BENZYL-6-ETHOXY-1,3,5-TRIAZINE-2,4-DIAMINE is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties. Its selective activity against certain cancer cell lines and potential for further functionalization make it a valuable compound for research and development .

Properties

CAS No.

62096-90-6

Molecular Formula

C12H15N5O

Molecular Weight

245.28 g/mol

IUPAC Name

2-N-benzyl-6-ethoxy-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C12H15N5O/c1-2-18-12-16-10(13)15-11(17-12)14-8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H3,13,14,15,16,17)

InChI Key

NBPULPYJTQMWEZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=NC(=N1)NCC2=CC=CC=C2)N

Origin of Product

United States

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